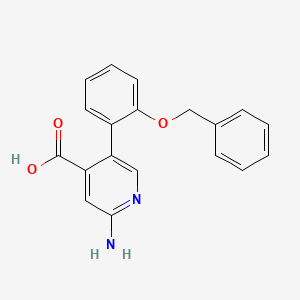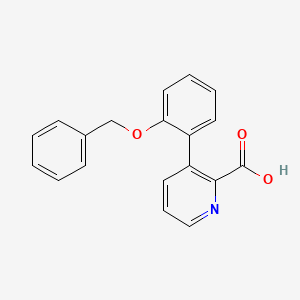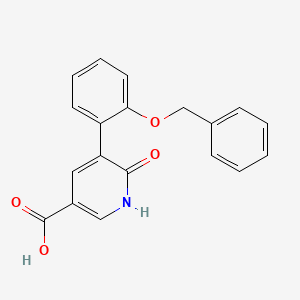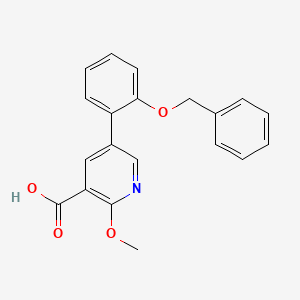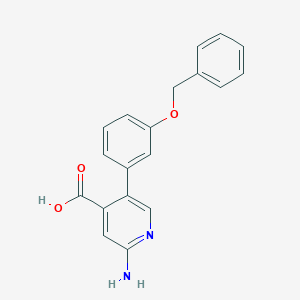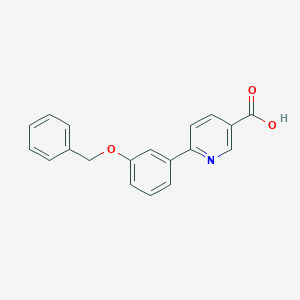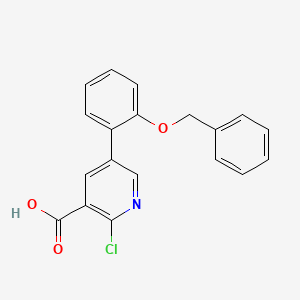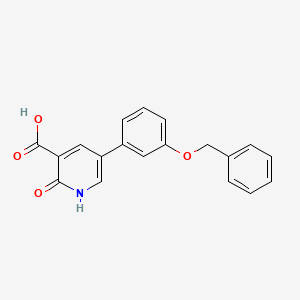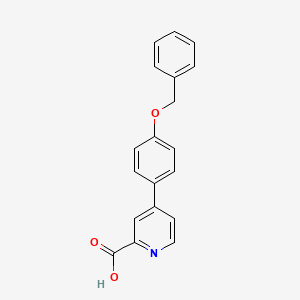
2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-benzyloxyphenyl)nicotinic acid (2A5BPN) is an organic compound with a molecular formula of C14H15NO3. It is an important intermediate in organic synthesis and has been used in several scientific research applications. 2A5BPN has a wide range of biochemical and physiological effects, making it a valuable tool in laboratory experiments.
科学的研究の応用
2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase A in order to study the role of this enzyme in the metabolism of neurotransmitters. 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% has also been used as a fluorescent probe for the detection of monoamines in brain tissue samples. In addition, it has been used in the synthesis of various other compounds such as 2-amino-5-benzyloxyphenylacetic acid and 2-amino-5-benzyloxyphenylpropionic acid.
作用機序
2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% is believed to act as a substrate for monoamine oxidase A (MAO-A) in the metabolism of neurotransmitters. MAO-A is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. When 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% is present, it is believed to act as a competitive inhibitor of MAO-A, thereby preventing the breakdown of these neurotransmitters and increasing their availability in the brain.
Biochemical and Physiological Effects
2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase A, resulting in increased levels of monoamine neurotransmitters in the brain. This can lead to improved mood, increased alertness, and improved cognitive performance. In addition, 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, which can help to protect cells and tissues against oxidative damage.
実験室実験の利点と制限
2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and can be used in a wide range of experimental conditions. However, there are some limitations to its use. For example, it is not as soluble in water as some other compounds, making it difficult to dissolve in aqueous solutions. In addition, it is not as sensitive to changes in pH as some other compounds, making it difficult to measure its concentration in a solution.
将来の方向性
There are several potential future directions for 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95%. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further research could be done to explore the potential therapeutic applications of 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95%, such as its use as an antidepressant or anti-anxiety medication. Finally, further research could be done to explore the potential for 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% to act as a substrate for other enzymes, such as MAO-B, which is involved in the metabolism of catecholamines.
合成法
2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95% can be synthesized from 3-benzyloxybenzaldehyde and 2-amino-5-nitrophenol via a two-step reaction. The first step involves the condensation of the two compounds in the presence of an acid catalyst. This reaction yields a Schiff base which is then reduced to the desired product, 2-Amino-5-(3-benzyloxyphenyl)nicotinic acid, 95%, by sodium borohydride.
特性
IUPAC Name |
2-amino-5-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-18-17(19(22)23)10-15(11-21-18)14-7-4-8-16(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJROTFKKLRCPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688426 |
Source


|
| Record name | 2-Amino-5-[3-(benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258624-91-7 |
Source


|
| Record name | 2-Amino-5-[3-(benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

